molecular formula C20H16ClN3O2 B15074537 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 853314-10-0

4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B15074537
CAS No.: 853314-10-0
M. Wt: 365.8 g/mol
InChI Key: UCIKCVOCGPVCMJ-UHFFFAOYSA-N
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Description

4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a 1,4-dihydropyridine (DHP) derivative characterized by a fused furan-phenyl substituent and dual cyano groups at the 3,5-positions. The compound’s structure combines a planar dihydropyridine core with a 5-chloro-2-methoxyphenyl-substituted furan ring, conferring unique electronic and steric properties.

Properties

CAS No.

853314-10-0

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

4-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C20H16ClN3O2/c1-11-15(9-22)20(16(10-23)12(2)24-11)19-7-6-18(26-19)14-8-13(21)4-5-17(14)25-3/h4-8,20,24H,1-3H3

InChI Key

UCIKCVOCGPVCMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methoxy groups: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the dihydropyridine ring: The dihydropyridine ring is formed through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.

    Attachment of the cyano groups: The cyano groups are introduced through nucleophilic substitution reactions using appropriate nitrile precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its dihydropyridine ring. Under acidic conditions with strong oxidizing agents like KMnO₄ or CrO₃, the 1,4-dihydropyridine ring is converted to a pyridine derivative via dehydrogenation . This reaction is critical for modifying its electronic properties and enhancing aromaticity.

Example reaction :

Dihydropyridine+KMnO4H+Pyridine derivative+H2O\text{Dihydropyridine} + \text{KMnO}_4 \xrightarrow{\text{H}^+} \text{Pyridine derivative} + \text{H}_2\text{O}

Reduction Reactions

The nitrile (-CN) groups and furan ring are susceptible to reduction. Using hydrogen gas with a palladium catalyst or LiAlH₄, nitriles can be reduced to primary amines, while the furan ring may hydrogenate to a tetrahydrofuran structure .

Key data :

Reagent Product Yield
H₂/Pd-C3,5-diaminodihydropyridine derivative78%
LiAlH₄Partial furan hydrogenation65%

Substitution Reactions

The chloro and methoxy groups on the phenyl ring participate in nucleophilic aromatic substitution (NAS). For example:

  • Chloro substitution : Reacts with NaOH under microwave irradiation to replace Cl with -OH .

  • Methoxy demethylation : BBr₃ in CH₂Cl₂ removes methyl groups from methoxy substituents .

Experimental conditions :

  • Temperature: 80–100°C

  • Solvent: Ethanol/water mix

  • Catalysts: p-Toluenesulfonic acid

Cyclization and Ring-Opening

The furan ring participates in cycloaddition reactions. Under thermal conditions (120°C), it forms Diels-Alder adducts with electron-deficient dienophiles like maleic anhydride . Conversely, acid-mediated ring-opening of the furan generates dicarbonyl intermediates .

Biological Activity via Chemical Modulation

Structural modifications significantly alter bioactivity:

  • Calcium channel blocking : Enhanced by electron-withdrawing groups (e.g., -CN) at positions 3 and 5 .

  • Anticancer effects : Derivatives with reduced nitriles show 3x higher cytotoxicity against Ehrlich ascites carcinoma than 5-FU .

Spectral Characterization of Products

Reaction products are validated using:

  • ¹H NMR : Key peaks include:

    • δ 6.26 ppm (NH₂ protons)

    • δ 3.96 ppm (dihydropyridine -CH proton)

  • IR : Strong absorptions at 2203 cm⁻¹ (-CN) and 1630 cm⁻¹ (C=O) .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Features
OxidationKMnO₄, H₂SO₄, 60°CAromatic pyridine core
ReductionH₂/Pd-C, EtOH, 25°CAmine-functionalized derivative
NASNaOH, microwave, 100°CHydroxyphenyl substituent
CycloadditionMaleic anhydride, 120°CSix-membered oxacycle

Mechanistic Insights

  • Dihydropyridine dehydrogenation : Proceeds via a radical intermediate stabilized by the electron-withdrawing -CN groups.

  • Furan hydrogenation : Follows a stepwise π-bond saturation mechanism .

This compound's multifunctional architecture enables diverse reactivity, making it valuable for developing pharmacologically active agents and advanced materials. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

It appears the query is asking for information on the applications of a specific chemical compound. Based on the search results, the compound of interest is Dimethyl 4-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .

Here's what the available literature suggests:

Related Derivatives: Anti-biofilm and Antimicrobial Activity

Some phenyl derivatives, closely related in structure, have exhibited moderate anti-biofilm and antimicrobial activities, with the presence of electron-donating groups such as halogens and methoxy groups slightly enhancing their effect . One study showed that molecules incorporating isatin, pyrazole, piperidin-1ylsulfonyl, or N-methylpiperazin-1ylsulfonyl exhibited antibacterial activity against tested strains, comparable to norfloxacin and ciprofloxacin . Some derivatives were also shown to have good antifungal activity, surpassing fluconazole .

Dihydropyrimidines: Calcium Channel Blockers and More

Dihydropyrimidines have been found to act as calcium channel blockers, affecting calcium ion intake in vascular smooth muscle and managing hypertension . They have also been found to have other diverse pharmacological applications, including blocking K+ ions activated by Ca2+ ions in human erythrocytes . Some have been identified to block bladder KATP channels and are used in the case of urinary issues . Furthermore, lipophilic derivatives of DHPMs may contribute to the selective delivery of drugs to the brain . Additional activities include antitubercular, antioxidant, GABA receptor inhibition, analgesic, hepatoprotective, antifungal, antiplatelet, and bronchodilatory activities, depending on their functionalities and substituents .

Nifedipine Isosteres

Dihydropyrimidines have been explored extensively as calcium channel modulators, with examples such as nifedipine and its analogues blocking K+ ions activated by Ca2+ ions in human erythrocytes .

Biological Activity

The compound 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound based on available research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dihydropyridine core.
  • A furan ring.
  • A chloro-substituted methoxyphenyl group.
  • Two dicarbonitrile groups.

This unique combination of functional groups suggests potential for various biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dihydropyridine derivatives. For example, a related compound exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Antioxidant Properties

Compounds in this class have shown promising antioxidant activities. The presence of electron-withdrawing groups such as chloro and methoxy may enhance the radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.

Cytotoxicity and Antitumor Effects

Research has indicated that some dihydropyridine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in various cancer types . The structure–activity relationship (SAR) analyses suggest that modifications in the substituents can significantly impact the cytotoxicity profile.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that similar compounds can inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition is linked to reduced viral replication and cellular growth in certain conditions .
  • Structure–Activity Relationship (SAR) : The SAR studies indicate that the presence of specific substituents on the dihydropyridine core can modulate biological activity. For instance, the introduction of halogen atoms has been shown to enhance antimicrobial properties while maintaining low cytotoxicity .
  • Biofilm Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit biofilm formation in pathogenic bacteria. The results suggest that these compounds could be developed as therapeutic agents against biofilm-associated infections .

Data Tables

Biological ActivityCompound StructureMIC (µg/mL)IC50 (µM)
AntimicrobialDihydropyridine derivative0.22-
CytotoxicityDihydropyridine derivative-12
Biofilm InhibitionSimilar dihydropyridine compounds--

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on structural features, synthesis, physicochemical properties, and pharmacological implications.

Structural Analogues

Compound Name Substituents Functional Groups Key Structural Differences
Target Compound 5-Chloro-2-methoxyphenyl (furan), 2,6-dimethyl (DHP) Cyano (-CN), methoxy (-OCH₃) Furan-phenyl substituent with chloro-methoxy groups; dual cyano groups.
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile 4-Fluorophenyl (directly attached to DHP) Cyano (-CN), fluoro (-F) Lacks furan bridge; fluorophenyl instead of chloro-methoxyphenyl.
4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (dibenzyl ester) 4-Chlorophenyl (furan), benzyl ester Ester (-COOCH₂C₆H₅) Ester groups replace cyano groups; chlorophenyl lacks methoxy substitution.
4-(4-Dimethylaminophenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-DHP-3,5-dicarboxamide 4-Dimethylaminophenyl (DHP), 2-nitrophenyl (amide) Amide (-CONH₂), nitro (-NO₂) Amide and nitro groups introduce hydrogen-bonding capacity; bulkier substituents.

Physicochemical Properties

  • In contrast, the fluorophenyl analog’s (-F) inductive effects are weaker but improve bioavailability .
  • Solubility: The dibenzyl ester analog () exhibits higher lipophilicity (logP ~4.5 estimated) compared to the target compound’s cyano groups (logP ~2.8). Amide/nitro derivatives () have intermediate solubility due to polar nitro and amide moieties .

Pharmacological Implications

  • Target Compound: The chloro-methoxy group on the furan ring may enhance interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Cyano groups could stabilize the DHP ring in redox environments .
  • Fluorophenyl Analog : Fluorine’s small size and high electronegativity may reduce off-target interactions compared to bulkier chloro-methoxy groups, as seen in fluorinated drug analogs .
  • Amide/Nitro Analog () : Demonstrated moderate activity in preliminary assays (IC₅₀ ~10 µM against unspecified targets), attributed to nitro group-mediated redox modulation .

Computational and Crystallographic Insights

  • Docking Studies: Molecular docking using programs like GOLD () suggests that the target compound’s furan-phenyl moiety occupies hydrophobic cavities, while cyano groups form dipole interactions. The fluorophenyl analog’s simpler structure may achieve higher docking scores due to reduced steric hindrance .
  • Ring Puckering Analysis: The DHP core’s conformation (flattened boat or chair) influences binding.

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